12:0 EPC chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H69ClNO8P |

|---|---|

Poids moléculaire |

686.3 g/mol |

Nom IUPAC |

2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride |

InChI |

InChI=1S/C34H69NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-33(36)39-30-32(31-42-44(38,40-9-3)41-29-28-35(4,5)6)43-34(37)27-25-23-21-19-17-15-13-11-8-2;/h32H,7-31H2,1-6H3;1H/q+1;/p-1/t32-,44?;/m1./s1 |

Clé InChI |

QWVQEMZYQQUQCH-XFSYIJCRSA-M |

SMILES isomérique |

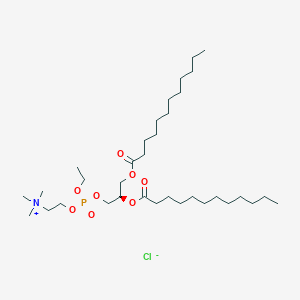

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC.[Cl-] |

SMILES canonique |

CCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 12:0 EPC Chloride: A Cationic Lipid for Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

12:0 EPC chloride, chemically known as 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride, is a synthetic cationic phospholipid instrumental in the field of non-viral gene delivery. Its amphipathic structure, comprising a positively charged headgroup and two 12-carbon acyl chains, enables the formation of lipoplexes with negatively charged nucleic acids. These complexes facilitate the transfection of genetic material into a variety of eukaryotic cells. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and protocols for its application in gene transfection. While specific quantitative data on transfection efficiency and cytotoxicity are cell-type and formulation dependent, this guide outlines the methodologies to determine these parameters.

Introduction

Gene therapy and nucleic acid-based therapeutics hold immense promise for treating a wide range of diseases. A significant challenge in this field is the development of safe and efficient vectors for delivering genetic material into target cells. Cationic lipids have emerged as a leading class of non-viral vectors due to their biodegradability, low toxicity, and ease of production.[1] this compound is a notable member of this class, recognized for its utility in forming stable lipoplexes for the delivery of DNA and RNA.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery systems.

| Property | Value | Reference |

| Chemical Name | 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride | [3] |

| Synonyms | 12:0 EPC (Cl Salt), DLPC-EPC | N/A |

| CAS Number | 474945-22-7 | [3] |

| Molecular Formula | C₃₄H₆₉ClNO₈P | [3] |

| Molecular Weight | 686.34 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in chloroform (B151607) and ethanol (B145695) | N/A |

| Storage | -20°C | [2] |

Mechanism of Action: Lipoplex-Mediated Gene Delivery

The primary mechanism of action for this compound in gene delivery involves the formation of lipoplexes, which are complexes of cationic liposomes and nucleic acids. This process is driven by electrostatic interactions between the positively charged headgroup of this compound and the negatively charged phosphate (B84403) backbone of nucleic acids.

The gene delivery process can be summarized in the following steps:

-

Lipoplex Formation: Cationic liposomes containing this compound are mixed with a nucleic acid solution. The components self-assemble into condensed, positively charged nanoparticles called lipoplexes.

-

Cellular Association: The positively charged lipoplexes interact with the negatively charged proteoglycans on the cell surface, leading to adhesion.

-

Internalization: The lipoplexes are internalized by the cell, primarily through endocytosis.

-

Endosomal Escape: Once inside the endosome, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm. This is a critical step for successful transfection.

-

Nuclear Entry (for DNA): For plasmid DNA and other genetic material that needs to be transcribed, the nucleic acid must then be transported into the nucleus.

Caption: Workflow for lipoplex preparation and cell transfection.

Experimental Protocols

The following sections provide generalized protocols for the use of this compound in gene transfection experiments. It is crucial to optimize these protocols for specific cell types and nucleic acids.

Preparation of Cationic Liposomes

-

Stock Solution Preparation: Prepare a stock solution of this compound in a sterile, organic solvent such as chloroform or ethanol at a concentration of 1-10 mg/mL.

-

Lipid Film Hydration:

-

In a sterile glass vial, aliquot the desired amount of the this compound stock solution.

-

If using a helper lipid (e.g., DOPE), co-dissolve it with this compound at the desired molar ratio.

-

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with a sterile, aqueous buffer (e.g., PBS or HEPES-buffered saline) to the desired final lipid concentration. Vortex vigorously to form multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Optional but Recommended):

-

For a more uniform vesicle size, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Lipoplex Formation and Cell Transfection

-

Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Lipoplex Preparation:

-

In a sterile tube, dilute the desired amount of nucleic acid in a serum-free cell culture medium.

-

In a separate sterile tube, dilute the cationic liposome (B1194612) suspension in the same serum-free medium.

-

Add the diluted liposome suspension to the diluted nucleic acid solution and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation. The optimal lipid-to-nucleic acid ratio needs to be determined empirically but often ranges from 1:1 to 10:1 (w/w or charge ratio).

-

-

Transfection:

-

Remove the growth medium from the cells and wash once with serum-free medium.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

-

After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium containing serum.

-

-

Analysis:

-

Incubate the cells for 24-72 hours post-transfection to allow for gene expression.

-

Analyze the transfection efficiency and cytotoxicity using appropriate assays.

-

Determination of Transfection Efficiency and Cytotoxicity

The success of a transfection experiment is determined by both the efficiency of gene delivery and the viability of the cells post-transfection.

Transfection Efficiency Assays

The choice of assay depends on the reporter gene used in the plasmid DNA.

| Assay | Reporter Gene | Principle |

| Fluorescence Microscopy/FACS | Green Fluorescent Protein (GFP), Red Fluorescent Protein (RFP) | Direct visualization and quantification of fluorescent protein expression. |

| Luciferase Assay | Luciferase | Enzymatic assay that measures light production from a substrate. |

| β-Galactosidase Assay | β-galactosidase | Colorimetric assay that measures the enzymatic conversion of a substrate. |

| qRT-PCR | N/A (for siRNA/shRNA) | Quantifies the knockdown of the target mRNA. |

Cytotoxicity Assays

It is important to assess the toxicity of the lipoplexes on the target cells.

| Assay | Principle |

| MTT/XTT Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan (B1609692) product. |

| LDH Assay | Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium. |

| Trypan Blue Exclusion | Stains non-viable cells with a damaged cell membrane blue. |

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself modulates specific intracellular signaling pathways. Its primary role is to act as a vehicle to deliver nucleic acids into the cell. The expressed protein from the delivered gene will then elicit its effect on the relevant signaling pathways.

Conclusion

This compound is a valuable tool for researchers in the field of gene delivery. Its ability to form stable lipoplexes with nucleic acids facilitates their entry into cells, enabling the study of gene function and the development of novel therapeutics. While the protocols and data presented in this guide provide a solid foundation, it is imperative that researchers optimize conditions for their specific experimental systems to achieve the highest transfection efficiency with minimal cytotoxicity. The continued investigation and characterization of cationic lipids like this compound will undoubtedly contribute to the advancement of gene-based medicine.

References

A Comprehensive Technical Guide to 12:0 EPC Chloride (CAS Number 474945-22-7) for Researchers and Drug Development Professionals

An In-depth Look at a Promising Cationic Lipid for Gene Delivery

Introduction

12:0 EPC chloride, with the chemical name 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride, is a synthetic cationic phospholipid that has garnered significant interest in the field of drug delivery, particularly for non-viral gene therapy. Its unique structure, featuring a positively charged headgroup and two 12-carbon lauroyl fatty acid tails, allows it to efficiently complex with negatively charged nucleic acids, such as plasmid DNA and siRNA, to form lipoplexes. These lipoplexes facilitate the delivery of genetic material into cells, a process known as transfection. Notably, this compound has shown high to superior transfection activity, especially in challenging cell types like primary endothelial cells, making it a valuable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a discussion of its mechanism of action.

Physicochemical Properties

The molecular structure and properties of this compound are crucial for its function as a transfection agent. As a cationic derivative of phosphatidylcholine, it possesses a stable triester structure and is biodegradable with low toxicity. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 474945-22-7 | |

| Full Chemical Name | 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt) | |

| Synonyms | 12:0 EPC (Cl Salt) | |

| Molecular Formula | C₃₄H₆₉ClNO₈P | |

| Molecular Weight | 686.34 g/mol | |

| Appearance | Powder | |

| Storage Temperature | -20°C | |

| Purity | >99% | |

| Solubility | Chloroform (B151607), Ethanol |

Mechanism of Action and Cellular Uptake

The primary mechanism of action for this compound in gene delivery involves the formation of a complex with nucleic acids, known as a lipoplex. The positively charged headgroup of the lipid electrostatically interacts with the negatively charged phosphate (B84403) backbone of DNA or RNA, leading to the condensation of the nucleic acid into a compact and protected particle.

The resulting lipoplex, with its net positive charge, can then interact with the negatively charged proteoglycans on the surface of the cell membrane. This interaction facilitates the uptake of the lipoplex into the cell, primarily through endocytosis.

Once inside the cell, the lipoplex is enclosed within an endosome. For the genetic material to be effective, it must be released from the endosome into the cytoplasm. It is hypothesized that the cationic lipids in the lipoplex interact with anionic lipids in the endosomal membrane, leading to the destabilization of the endosomal membrane and the release of the nucleic acid into the cytoplasm. The nucleic acid can then travel to the nucleus (in the case of DNA) for transcription or remain in the cytoplasm (in the case of siRNA) to exert its function.

Caption: Cellular uptake and intracellular trafficking of this compound lipoplexes.

Experimental Protocols

Liposome (B1194612) Preparation (General Protocol)

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) which can be adapted for this compound. The thin-film hydration method followed by extrusion is a common and effective technique.

Materials:

-

This compound

-

Co-lipid (e.g., DOPE or cholesterol, optional)

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen or argon gas stream

-

Vacuum pump

-

Water bath sonicator

-

Extruder device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amount of this compound and any co-lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

For small volumes, the solvent can be evaporated under a gentle stream of nitrogen or argon gas.

-

Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the dried lipid film by adding the desired aqueous buffer. The volume will depend on the desired final lipid concentration.

-

Agitate the flask by vortexing or gentle swirling to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

-

Sonication:

-

To break down the large MLVs, sonicate the lipid suspension in a bath sonicator for 5-10 minutes.

-

-

Extrusion (Sizing):

-

For a more uniform size distribution, extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This is typically done using a mini-extruder device.

-

Pass the suspension through the membrane 10-20 times to ensure the formation of small unilamellar vesicles (SUVs).

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (argon or nitrogen) to prevent oxidation.

-

In Vitro Transfection of Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol provides a general workflow for transfecting HUVECs, a cell line for which this compound has been noted to be effective. The specific ratios of lipid to DNA and other parameters may need to be optimized for your specific plasmid and experimental conditions.

Materials:

-

HUVECs in culture

-

Complete cell culture medium (e.g., EGM-2)

-

Serum-free medium (e.g., Opti-MEM)

-

This compound liposomes (prepared as described above)

-

Plasmid DNA

-

Multi-well culture plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed HUVECs in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

-

Lipoplex Formation:

-

In a sterile tube, dilute the desired amount of plasmid DNA in serum-free medium.

-

In a separate sterile tube, dilute the required amount of this compound liposome solution in serum-free medium. The optimal lipid-to-DNA ratio (w/w or charge ratio) should be determined empirically, but a starting point could be a charge ratio of 2:1 to 5:1 (+/-).

-

Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

-

Transfection:

-

Gently aspirate the culture medium from the HUVECs and replace it with fresh, pre-warmed complete culture medium.

-

Add the lipoplex solution dropwise to the cells in each well.

-

Gently rock the plate to ensure even distribution of the lipoplexes.

-

-

Incubation and Assay:

-

Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

-

After the incubation period, the cells can be assayed for gene expression (e.g., via fluorescence microscopy for a fluorescent reporter protein, or by qPCR or Western blot for the gene of interest).

-

Caption: Experimental workflows for liposome preparation and cell transfection.

Quantitative Data on Transfection Efficiency

Research has shown that the transfection efficiency of cationic lipids is strongly influenced by their hydrophobic domains, including the length of the fatty acid chains. For the series of ethyl-phosphatidylcholine (EPC) lipids, transfection activity generally increases with a decrease in chain length, which positions 12:0 EPC as a potent candidate. While specific quantitative data from a single source is limited, the collective evidence suggests that this compound provides "high to superior" transfection activity, particularly in endothelial cells. For a direct comparison, researchers should perform their own optimization experiments to determine the transfection efficiency with their specific cell type and plasmid.

Signaling Pathways

Currently, there is limited information available on specific signaling pathways that are directly modulated by this compound itself, independent of the therapeutic gene it delivers. The primary biological effect described in the literature is its role as a carrier for nucleic acids. The interaction of the lipoplex with the cell membrane and its subsequent endocytosis are the key "pathways" involved in its function. Further research is needed to investigate any potential off-target effects or direct interactions of this compound with cellular signaling cascades.

Conclusion

This compound is a valuable and effective cationic phospholipid for the non-viral delivery of nucleic acids. Its favorable physicochemical properties, including biodegradability and low toxicity, combined with its high transfection efficiency, especially in difficult-to-transfect cells like primary endothelial cells, make it an attractive tool for a wide range of research and drug development applications. The provided experimental protocols offer a starting point for utilizing this promising lipid in gene delivery studies. As with any transfection reagent, optimization of the formulation and procedure is crucial for achieving the best results in a specific experimental setting. Future research into the direct interactions of this compound with cellular components will further enhance our understanding and application of this potent delivery vehicle.

A Technical Guide to the Physicochemical Properties of 12:0 EPC Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) is a synthetic, cationic phospholipid that has garnered significant interest in the field of drug delivery and biotechnology.[1][2][3][4][5] Its unique structure, comprising a glycerophosphocholine backbone with two lauric acid (12:0) acyl chains and an ethylated phosphate (B84403) group, imparts a net positive charge, making it an effective agent for complexing with anionic biomolecules such as nucleic acids. This property is central to its primary application as a non-viral vector for gene transfection.[5][6] O-alkyl phosphatidylcholines like this compound represent a class of chemically stable triesters derived from biological metabolites, exhibiting low toxicity and biodegradability.[1][2][3][5][7] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action in cellular delivery.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its function, influencing its self-assembly, stability, and interaction with biological systems. While specific experimental values for this compound are not always available in the public domain, data from closely related analogs and general principles of lipid chemistry provide valuable insights.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride | Avanti Polar Lipids |

| Synonym(s) | 12:0 EPC (Cl Salt) | Avanti Polar Lipids |

| CAS Number | 474945-22-7 | [5] |

| Molecular Formula | C₃₄H₆₉NO₈PCl | [5] |

| Molecular Weight | 686.34 g/mol | [5][8] |

| Appearance | Powder | [5] |

| Lipid Type | Cationic Phospholipid | [5] |

| Storage Temperature | -20°C | [5] |

| Stability | ≥ 1 year at -20°C | Avanti Polar Lipids |

Table 2: Solubility and Micellar Properties of this compound and Analogs

| Property | Value | Notes | Source |

| Solubility of this compound | Data not available | As a cationic lipid, it is expected to have some solubility in polar organic solvents and form dispersions in aqueous solutions. | |

| Solubility of 16:0 EPC Chloride | Soluble in DMSO (1 mg/mL), Ethanol (B145695) and Chloroform:Methanol:Water (65:25:4) (5 mg/mL) | This analog with longer acyl chains provides an indication of suitable solvent systems. | [9] |

| Solubility of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) | Soluble in ethanol (~25 mg/mL); sparingly soluble in aqueous solutions. Soluble in chloroform:methanol:acetic acid:water (100:30:10:2.5) at 20 mg/mL. | DLPC is the non-ethylated, zwitterionic counterpart of this compound. | [10][11] |

| Melting Point (Tₘ) | Not determined | The melting point for many synthetic phospholipids (B1166683) is often not a sharp transition and can be influenced by hydration. | |

| Critical Micelle Concentration (CMC) | Not determined | The CMC is a key parameter for the formation of micelles and liposomes. | |

| CMC of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) | 90 nM | The ethylation and chloride counter-ion in this compound may influence its CMC compared to the zwitterionic DLPC. | Avanti Polar Lipids |

Experimental Protocols

The determination of the physicochemical properties of novel lipids like this compound is crucial for their application. Below are detailed methodologies for key experiments.

Determination of Solubility

The solubility of a lipid in various solvents is a critical parameter for formulation development. The shake-flask method followed by quantification is a standard approach.

Protocol:

-

Add an excess amount of this compound to a known volume of the solvent to be tested (e.g., water, ethanol, chloroform) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the excess, undissolved lipid.

-

Carefully collect an aliquot of the supernatant.

-

Quantify the concentration of the dissolved lipid in the supernatant using an appropriate analytical technique. For phospholipids, this can be achieved through a phosphate assay (e.g., Bartlett assay) or by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD).

-

The determined concentration represents the saturation solubility of the lipid in that solvent at the specified temperature.

Determination of Melting Point (Phase Transition Temperature)

Differential Scanning Calorimetry (DSC) is a powerful technique to determine the phase transition temperature (Tₘ) of lipids, which is the temperature at which they transition from a gel phase to a liquid-crystalline phase.

Protocol:

-

Accurately weigh a small amount of the lipid sample (typically 1-5 mg) into a DSC pan.

-

If studying the hydrated state, add a specific amount of buffer or water to the lipid and seal the pan.

-

Place the sample pan and a reference pan (usually empty) into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 1-5 °C/min) over a temperature range that brackets the expected transition.

-

The phase transition will be observed as an endothermic peak on the DSC thermogram.

-

The temperature at the peak of the endotherm is taken as the Tₘ.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which lipid monomers in a solution begin to self-assemble into micelles. This can be determined by monitoring a physical property of the solution that changes abruptly at the CMC. A common method involves the use of a fluorescent probe.

Protocol:

-

Prepare a stock solution of a fluorescent probe that is sensitive to the polarity of its environment (e.g., pyrene, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)).

-

Prepare a series of solutions with a fixed concentration of the fluorescent probe and varying concentrations of this compound in an aqueous buffer.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence intensity (and potentially the emission maximum) of the probe in each solution using a spectrofluorometer.

-

As micelles form, the hydrophobic probe will partition into the nonpolar core of the micelles, leading to a change in its fluorescence properties (e.g., an increase in intensity or a shift in the emission spectrum).

-

Plot the fluorescence intensity against the logarithm of the lipid concentration. The CMC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot.

Mechanism of Action in Gene Delivery

As a cationic lipid, this compound's primary described "signaling pathway" is its mechanism of action in delivering nucleic acids to cells. This process involves the formation of a lipoplex and subsequent cellular uptake. As a synthetic lipid, it is not known to be involved in endogenous cellular signaling pathways.

Lipoplex Formation and Cellular Uptake

The positively charged headgroup of this compound electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, siRNA). This interaction leads to the condensation of the nucleic acid and the formation of a lipid-nucleic acid complex known as a lipoplex.[6] The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell membrane, promoting cellular uptake, which is generally believed to occur via endocytosis.[12]

Figure 1: Mechanism of this compound-mediated nucleic acid delivery.

Experimental Workflow for Physicochemical Characterization

The characterization of a novel synthetic lipid like this compound follows a logical workflow to determine its key properties.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. 12:0 EPC (Cl Salt), 474945-22-7 | BroadPharm [broadpharm.com]

- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cationic & Neutral Lipids-Creative Enzymes [creative-enzymes.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. labsolu.ca [labsolu.ca]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Unraveling the Mechanism of Action: A Technical Guide to Alkylphosphocholines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature primarily describes 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) as a cationic phospholipid utilized in drug delivery systems, such as liposomes and lipid nanoparticles, to facilitate the transport of therapeutic agents.[1][2][3][4][5] There is currently a lack of substantial evidence detailing a direct, intrinsic mechanism of action for this compound as a therapeutic agent itself.

Therefore, this technical guide will focus on the well-documented mechanism of action of Edelfosine (ET-18-OCH3) , a prototypical and extensively studied alkylphospholipid analog.[6][7] Edelfosine's mechanism provides a comprehensive framework for understanding how this class of molecules exerts its potent and selective anti-cancer effects, which may offer insights into the potential, yet unelucidated, activities of related compounds.

Core Mechanism: Membrane-Centric Apoptosis Induction

Unlike conventional chemotherapeutics that target DNA, Edelfosine's primary mode of action is centered on the cell membrane, particularly lipid rafts, and the subsequent modulation of key signaling pathways that govern cell survival and death.[8][9] This membrane-centric approach contributes to its selective apoptotic effect on cancer cells, while largely sparing normal, healthy cells.[7]

The anti-neoplastic activity of Edelfosine is multifaceted and can be broadly categorized into three interconnected events:

-

Accumulation and Reorganization of Lipid Rafts: Edelfosine preferentially accumulates in the cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[10] This leads to a reorganization of these signaling platforms.

-

Induction of Death Receptor Signaling: The altered lipid raft environment triggers the clustering and activation of death receptors, initiating the extrinsic apoptosis pathway.[11][12]

-

Inhibition of Pro-Survival Pathways and Mitochondrial Involvement: Edelfosine concurrently inhibits critical pro-survival signaling cascades and engages the mitochondrial (intrinsic) pathway of apoptosis.[6][9]

Signaling Pathways

The intricate mechanism of Edelfosine involves the modulation of several key signaling cascades, ultimately converging on the activation of the apoptotic machinery.

Extrinsic Apoptosis Pathway via Fas/CD95 Clustering

A primary mechanism of Edelfosine-induced apoptosis involves the ligand-independent activation of the Fas/CD95 death receptor.[7]

-

Edelfosine Accumulation: The drug integrates into the plasma membrane of cancer cells, concentrating in lipid rafts.

-

Lipid Raft Reorganization: This accumulation induces the clustering of lipid rafts.

-

Fas/CD95 Recruitment: The clustered rafts serve as platforms for the recruitment and aggregation of the Fas/CD95 death receptor.[11]

-

DISC Formation: The aggregation of Fas/CD95 facilitates the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[12]

-

Caspase Cascade Activation: Within the DISC, pro-caspase-8 is cleaved and activated, initiating a downstream caspase cascade, including the activation of the executioner caspase-3, which leads to the dismantling of the cell.

Edelfosine-induced extrinsic apoptosis pathway.

Inhibition of Pro-Survival Signaling

Edelfosine also actively suppresses pro-survival pathways that are often hyperactive in cancer cells, thereby lowering the threshold for apoptosis. The PI3K/Akt pathway is a key target.

-

Akt Inhibition: Edelfosine has been shown to inhibit the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in cell survival signaling.[9]

-

Downstream Effects: Inhibition of Akt leads to reduced survival signals and can sensitize cancer cells to apoptotic stimuli.

Inhibition of the PI3K/Akt survival pathway.

Mitochondrial (Intrinsic) Apoptosis Pathway Involvement

The extrinsic pathway initiated at the plasma membrane is linked to the intrinsic mitochondrial pathway, amplifying the apoptotic signal.[6]

-

Bid Cleavage: Activated caspase-8 can cleave Bid to its truncated form, tBid.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): tBid translocates to the mitochondria and promotes MOMP.

-

Cytochrome c Release: This leads to the release of cytochrome c from the mitochondria into the cytosol.[6]

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates caspase-3.

-

Bcl-2 Family Regulation: The pro-apoptotic effects of Edelfosine can be blocked by the overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL.[6]

Mitochondrial involvement in Edelfosine-induced apoptosis.

Quantitative Data

The efficacy of Edelfosine has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Z-138 | Mantle Cell Lymphoma | ~5 | 48 | [13] |

| EHEB | Chronic Lymphocytic Leukemia | ~7 | 48 | [14] |

| LNCaP | Prostate Cancer | ~10 | 48 | [9] |

| VCaP | Prostate Cancer | ~15 | 48 | [9] |

| MM.1S | Multiple Myeloma | ~8 | 48 | [11] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Edelfosine.

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This assay is used to detect and quantify apoptosis by flow cytometry.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Procedure:

-

Cell Culture and Treatment: Culture cancer cells to a density of 2-5 x 10^5 cells/mL. Treat with desired concentrations of Edelfosine for various time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add additional 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ebiohippo.com [ebiohippo.com]

- 4. 12:0 EPC (Cl Salt) - Creative Biolabs [creative-biolabs.com]

- 5. 12:0 diether pc — TargetMol Chemicals [targetmol.com]

- 6. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (edelfosine), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Edelfosine - Wikipedia [en.wikipedia.org]

- 9. Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Edelfosine and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Synthesis of 12:0 EPC Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) is a cationic phospholipid that has garnered significant interest in the field of drug delivery and gene therapy.[1] Its amphipathic nature, combined with a permanent positive charge on the ethylated phosphate (B84403) group, facilitates the formation of liposomes and lipoplexes. These supramolecular assemblies are capable of encapsulating and transporting therapeutic payloads, such as small molecule drugs and nucleic acids, across cellular membranes. The use of cationic lipids like this compound can enhance the efficiency of cellular uptake and endosomal escape, critical steps for the intracellular delivery of therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed, plausible experimental protocol, quantitative data, and experimental workflows for its application.

Synthesis of this compound

The synthesis of this compound is typically achieved through the ethylation of its precursor, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC). This reaction involves the quaternization of the phosphate group, converting the zwitterionic phosphocholine (B91661) into a cationic ethylphosphocholine.

Proposed Synthetic Pathway

The most direct route for the synthesis of this compound is the reaction of DLPC with a suitable ethylating agent. Based on the synthesis of similar O-alkyl phosphatidylcholines, ethyl trifluoromethanesulfonate (B1224126) (ethyl triflate) is an effective reagent for this transformation. The reaction proceeds via an SN2 mechanism where the phosphate oxygen attacks the ethyl group of the ethylating agent.

Diagram of the Synthetic Pathway

Caption: Synthetic route from DLPC to this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, based on established methods for the alkylation of phospholipids (B1166683).

Materials:

-

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Ethyl trifluoromethanesulfonate (Ethyl triflate)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Methanol

-

Ammonium hydroxide

-

Dowex® 1x8 chloride form resin (or similar)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) in anhydrous dichloromethane (DCM).

-

Addition of Ethylating Agent: To the stirred solution of DLPC, add a molar excess (typically 1.5 to 2.0 equivalents) of ethyl trifluoromethanesulfonate dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 65:25:4 v/v/v). The product, being more polar than the starting material, will have a lower Rf value.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The crude product is then co-evaporated with anhydrous toluene (B28343) to remove any residual triflic acid.

-

Purification (Silica Gel Chromatography): The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. The fractions containing the desired product are identified by TLC, pooled, and the solvent is evaporated.

-

Ion Exchange: To obtain the chloride salt, the purified product (triflate salt) is dissolved in a suitable solvent (e.g., methanol/water) and passed through a column packed with a chloride form ion-exchange resin (e.g., Dowex® 1x8).

-

Final Product Isolation: The eluent from the ion-exchange column is collected, and the solvent is removed under reduced pressure. The resulting solid is dried under high vacuum to yield this compound as a white solid.

Quantitative Data

| Parameter | Value | Source |

| Purity | >99% | Commercially available specifications |

| Appearance | White Solid | Expected physical state |

| Yield | 60-80% (Est.) | Based on similar reported syntheses |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the lauroyl acyl chains, the glycerol (B35011) backbone, the phosphocholine headgroup, and the newly introduced ethyl group (a triplet and a quartet).

-

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): The ³¹P NMR spectrum will show a single peak, and the chemical shift will be indicative of the phosphate triester.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the cation.

Experimental Workflow: Liposome (B1194612) Preparation and Cellular Transfection

This compound is frequently used to prepare cationic liposomes for the delivery of nucleic acids (transfection). The following workflow outlines this process.

Diagram of Experimental Workflow

Caption: General workflow for liposome preparation and cell transfection.

Conclusion

References

Navigating the Solution: A Technical Guide to 12:0 EPC Chloride Solubility in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of lipid excipients like 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) is paramount for successful formulation. This guide provides a comprehensive overview of the solubility of this compound and structurally similar cationic lipids in various organic solvents, complete with detailed experimental protocols for determining these properties.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, data for structurally similar cationic phospholipids, particularly those with longer acyl chains, provide valuable insights into expected solubility behavior. The following table summarizes available quantitative solubility data for these related compounds.

| Lipid | Solvent(s) | Solubility (mg/mL) |

| 16:0 EPC Chloride | Dimethyl Sulfoxide (DMSO) | 1[1] |

| Ethanol | 5[1] | |

| Chloroform:Methanol (B129727):Water (65:25:4, v/v/v) | 5[1] | |

| 1,2-Dipalmitoyl-sn-glycero-3-EPC (chloride) | Chloroform | 10[2][3] |

| Ethanol | 25[2][3] | |

| 1,2-Dioleoyl-sn-glycero-3-EPC (chloride) | Ethanol | 25[4] |

| 1,2-Dilauroyl-sn-glycero-3-PC (DLPC) | Ethanol | ~25[5] |

Experimental Protocol: Determining Solubility of this compound

A robust method for determining the saturation solubility of this compound in an organic solvent involves the preparation of saturated solutions, followed by quantification of the dissolved lipid using High-Performance Liquid Chromatography (HPLC) with a suitable detector.

I. Materials and Equipment

-

This compound (crystalline solid)

-

Organic solvents of interest (e.g., ethanol, methanol, chloroform, DMSO, acetone)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Autosampler vials

-

HPLC system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

Reversed-phase C18 column (e.g., Phenomenex Luna C18)

-

Evaporative Light Scattering Detector (ELSD) or a UV detector set to a low wavelength (e.g., 203-205 nm)

-

II. Preparation of Saturated Solutions (Equilibrium Solubility Method)

-

Aliquot Solvents: To separate vials, add a precise volume (e.g., 1 mL) of each organic solvent to be tested.

-

Add Excess Lipid: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Visual Confirmation: After the equilibration period, visually inspect each vial to confirm the presence of undissolved this compound, indicating a saturated solution.

-

Sample Clarification: Allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particles.

III. HPLC Quantification

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., the mobile phase or a solvent in which it is freely soluble) at known concentrations.

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase for cationic lipid analysis is a gradient of methanol and water, often with an additive like 0.1% (v/v) trifluoroacetic acid (TFA) to improve peak shape and retention.[6][7]

-

Column Temperature: Maintain the column at a constant temperature, for example, 50 °C.[6][7]

-

Injection Volume: Inject a consistent volume of each standard and sample (e.g., 10-20 µL).

-

-

Detection:

-

Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area (or height) against the concentration of this compound.

-

Sample Analysis: Inject the filtered supernatant from the saturated solutions.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the injected samples. This concentration represents the saturation solubility in each organic solvent.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Analysis of cationic liposomes by reversed-phase HPLC with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. remedypublications.com [remedypublications.com]

Introduction to 12:0 EPC Chloride and its Critical Micelle Concentration

An In-depth Technical Guide on the Critical Micelle Concentration of 1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine Chloride (12:0 EPC Chloride)

1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine chloride, commonly referred to as this compound, is a cationic phospholipid that has garnered significant interest in the fields of drug delivery and biomaterials.[1][2] Its structure, featuring two 12-carbon lauroyl chains, a glycerol (B35011) backbone, and a positively charged ethylphosphocholine headgroup, imparts amphiphilic properties that are crucial for its function.[3][4] In aqueous solutions, these molecules can self-assemble into various structures, most notably micelles, at a specific concentration known as the Critical Micelle Concentration (CMC).

The CMC is a fundamental physicochemical parameter that defines the threshold concentration above which surfactant molecules, such as this compound, spontaneously aggregate to form micelles.[5][6] Below the CMC, these molecules exist predominantly as monomers in solution. The determination of the CMC is of paramount importance for researchers, scientists, and drug development professionals as it dictates the stability, solubilization capacity, and biological interactions of lipid-based formulations. This guide provides a comprehensive overview of the CMC of this compound, including experimental protocols for its determination and comparative data.

Physicochemical Data of this compound and Related Lipids

| Parameter | This compound | 1,2-Dilauroyl-sn-glycero-3-phosphocholine (12:0 PC / DLPC) | 12:0 Lyso PC |

| Synonyms | 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt) | DLPC | 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine |

| Molecular Formula | C₃₄H₆₉ClNO₈P | C₃₂H₆₄NO₈P | - |

| Molecular Weight | 686.4 | 621.826 | - |

| Lipid Type | Cationic Phospholipid | Zwitterionic Phospholipid | Zwitterionic Lysophospholipid |

| Critical Micelle Concentration (CMC) | Not specified | 90 nM | 0.4-0.9 mM |

| Primary Applications | Drug delivery, Lipoplex formation | Model membranes, Liposome formulation | Solubilizing agent, Permeation enhancer |

| References | [1][3][4] | [6][7][8] | [6] |

Experimental Protocols for CMC Determination

The CMC of an amphiphilic molecule like this compound can be determined using a variety of sensitive and reliable techniques. The choice of method often depends on the specific properties of the surfactant and the available instrumentation.

Fluorescence Spectroscopy with a Hydrophobic Probe

This is a highly sensitive method that relies on the partitioning of a fluorescent probe between the aqueous and micellar phases.[5][9]

Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), exhibits changes in its fluorescence properties depending on the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene preferentially partitions into the nonpolar core of the micelles, leading to a distinct change in its fluorescence spectrum. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum is particularly sensitive to the local polarity. A plot of this ratio against the logarithm of the surfactant concentration shows a sharp transition at the CMC.[5]

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 1 mM.

-

-

Sample Preparation:

-

Prepare a series of dilutions of the this compound stock solution to cover a wide concentration range expected to bracket the CMC.

-

To each dilution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is in the low micromolar range (e.g., 1-2 µM). The volume of the organic solvent should be kept to a minimum (e.g., <1% of the total volume) to avoid affecting micellization.

-

Allow the samples to equilibrate, typically for several hours or overnight in the dark, to ensure the complete partitioning of pyrene.

-

-

Fluorescence Measurement:

-

Using a fluorometer, excite the samples at a wavelength of approximately 335 nm.

-

Record the emission spectra from approximately 350 nm to 450 nm.

-

Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each sample.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which can be accurately found by fitting the data to a suitable model or by identifying the intersection of the tangents to the two linear portions of the plot.

-

Surface Tension Measurement

This is a classic and direct method for determining the CMC of surface-active agents.[5]

Principle: Surfactant monomers adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes progressively covered with monomers, and the surface tension decreases. Once the surface is saturated, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The point at which the surface tension ceases to decrease significantly with increasing concentration is the CMC.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a series of aqueous solutions of this compound at various concentrations.

-

-

Surface Tension Measurement:

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate). Ensure the equipment is properly calibrated and that measurements are taken at a constant temperature.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration.

-

The resulting plot will typically show two linear regions. The first region shows a decrease in surface tension with increasing concentration, while the second region is a plateau where the surface tension is nearly constant.

-

The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the graph.

-

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for accurate CMC determination. The following diagram illustrates a generalized workflow for this process.

Caption: A generalized workflow for the experimental determination of CMC.

Signaling Pathways and Logical Relationships

While this compound itself is not a signaling molecule in the classical sense, its role in drug delivery, particularly for nucleic acids, places it at the beginning of a cascade of events that ultimately influence cellular signaling. The formation of lipoplexes (lipid-nucleic acid complexes) is a critical first step.

Caption: Logical flow from lipoplex formation to cellular effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. 12:0 EPC (Cl Salt), 474945-22-7 | BroadPharm [broadpharm.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. moleculardepot.com [moleculardepot.com]

- 8. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

In-Depth Technical Guide: 12:0 EPC Chloride for Non-Viral Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC), a cationic phospholipid, presents a promising avenue for non-viral gene delivery. Its biodegradable nature and low toxicity profile make it an attractive alternative to viral vectors and other synthetic transfection reagents. This guide provides a comprehensive overview of 12:0 EPC, including its formulation into lipoplexes, experimental protocols for gene transfection, and an exploration of the cellular mechanisms involved in its action. While detailed comparative data with other transfection agents remains emergent, this document consolidates the current understanding of 12:0 EPC's potential in gene therapy and research applications.

Introduction to 12:0 EPC Chloride

12:0 EPC is a synthetic cationic lipid characterized by a glycerol (B35011) backbone, two lauroyl (C12:0) fatty acid chains, and an ethylphosphocholine headgroup, which imparts a positive charge. This positive charge is crucial for its function in gene delivery, as it facilitates the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA and siRNA, leading to the formation of lipid-nucleic acid complexes known as lipoplexes. These lipoplexes can then interact with the negatively charged cell membrane, enabling the entry of the genetic material into the cell.

One of the key advantages of 12:0 EPC is its biodegradability, as it is composed of metabolites that can be processed by cellular machinery, contributing to its lower cytotoxicity compared to many other synthetic cationic lipids.[1][2] It is particularly noted for its effectiveness in transfecting primary endothelial cells.[3]

Physicochemical Properties and Formulation

The efficacy of 12:0 EPC in gene delivery is highly dependent on the physicochemical properties of the formulated lipoplexes, including their size, charge, and stability.

Table 1: Physicochemical Properties of 12:0 EPC

| Property | Value | Reference |

| Molecular Formula | C₃₄H₆₉ClNO₈P | [4] |

| Molecular Weight | 686.34 g/mol | [5] |

| Appearance | Powder | [3] |

| Charge | Cationic | [2] |

| Storage Temperature | -20°C |

Formulations of 12:0 EPC often include a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol. These helper lipids can enhance transfection efficiency by facilitating the endosomal escape of the lipoplex and improving the stability of the lipid bilayer. The ratio of 12:0 EPC to the helper lipid is a critical parameter that requires optimization for each cell type and application.

Experimental Protocols

Preparation of 12:0 EPC-based Liposomes

This protocol provides a general method for the preparation of cationic liposomes using the thin-film hydration method.

Materials:

-

This compound

-

Helper lipid (e.g., DOPE or cholesterol)

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve 12:0 EPC and the chosen helper lipid in chloroform in a round-bottom flask. The molar ratio of 12:0 EPC to helper lipid should be optimized (e.g., 1:1 or 2:1).

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

This initial hydration results in the formation of multilamellar vesicles (MLVs).

-

-

Sonication/Extrusion:

-

To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a water bath sonicator until the solution becomes clear.

-

Alternatively, for a more defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

In Vitro Gene Transfection using 12:0 EPC Lipoplexes

This protocol outlines a general procedure for transfecting mammalian cells in culture.

Materials:

-

Prepared 12:0 EPC-based liposomes

-

Plasmid DNA or siRNA

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium

-

Mammalian cells plated in a multi-well plate (70-90% confluent)

Procedure:

-

Lipoplex Formation:

-

For each transfection, dilute the plasmid DNA or siRNA into serum-free medium in a sterile tube.

-

In a separate sterile tube, dilute the 12:0 EPC liposome (B1194612) suspension into serum-free medium.

-

Add the diluted liposome suspension to the diluted nucleic acid and mix gently.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal lipid-to-nucleic acid ratio needs to be determined empirically.

-

-

Transfection:

-

Wash the cells to be transfected once with serum-free medium.

-

Add the lipoplex-containing medium to the cells dropwise.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

-

After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.

-

-

Assay for Gene Expression/Silencing:

-

Incubate the cells for 24-72 hours to allow for gene expression or silencing.

-

Assess the transfection efficiency using an appropriate method, such as fluorescence microscopy for fluorescent reporter proteins, luciferase assay for luciferase reporter genes, or qPCR for gene silencing.

-

Cellular Uptake and Intracellular Fate

The delivery of genetic material into the cell by 12:0 EPC lipoplexes involves several key steps, which are visualized in the workflow diagram below.

Caption: Workflow of 12:0 EPC-mediated gene delivery.

The primary mechanism of cellular entry for cationic lipoplexes is endocytosis. The positively charged lipoplex binds to the negatively charged cell surface, triggering internalization into an endosome. For the genetic material to be effective, it must escape the endosome before it fuses with a lysosome, where the cargo would be degraded. The "proton sponge" effect is a commonly accepted hypothesis for the endosomal escape of cationic lipid-based vectors. It is proposed that the cationic lipids buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the nucleic acid into the cytoplasm.

Potential Signaling Pathways

While the primary function of 12:0 EPC is to act as a carrier for gene delivery, the interaction of cationic lipids with cells can also trigger intracellular signaling pathways. It is important for researchers to be aware of these potential off-target effects.

Caption: Potential signaling pathways activated by cationic lipids.

Cationic lipids have been shown to be capable of activating pro-inflammatory and pro-apoptotic cascades.[1][6][7] This is thought to be a cellular response to the high density of positive charges at the cell surface. Some cationic lipids can also induce the release of calcium from intracellular stores and may activate Toll-like receptors (TLRs), such as TLR2 and TLR4, which are involved in the innate immune response.[7] The extent to which 12:0 EPC specifically activates these pathways requires further investigation.

Conclusion and Future Directions

This compound holds significant promise as a non-viral vector for gene delivery, offering a favorable safety profile due to its biodegradability. While standardized protocols for its use are still being optimized, this guide provides a foundational understanding for researchers to begin exploring its applications. Future research should focus on comprehensive comparative studies to benchmark the transfection efficiency and cytotoxicity of 12:0 EPC against established reagents across a wide range of cell types. Furthermore, a deeper investigation into the specific intracellular signaling pathways modulated by 12:0 EPC will be crucial for a complete understanding of its biological effects and for the development of safer and more efficient gene therapies.

References

- 1. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 7. researchgate.net [researchgate.net]

The Strategic Role of 12:0 EPC Chloride in Advanced Lipid Nanoparticle Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of lipid nanoparticles (LNPs) has revolutionized the landscape of nucleic acid therapeutics, enabling the clinical translation of potent mRNA vaccines and gene therapies. The precise composition of these LNPs is critical to their success, dictating their stability, transfection efficiency, and safety profile. Among the diverse array of lipids utilized, cationic lipids play a pivotal role in encapsulating and delivering negatively charged nucleic acid payloads. This technical guide delves into the specific role and application of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride), a permanently cationic phospholipid, in the formulation of advanced LNPs.

The Core Function of Cationic Lipids in LNPs

Cationic lipids are indispensable components of LNPs designed for nucleic acid delivery. Their primary functions include:

-

Nucleic Acid Encapsulation: The positively charged headgroup of cationic lipids electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., mRNA, siRNA), facilitating their condensation and encapsulation within the LNP core.

-

Cellular Uptake: The net positive charge of LNPs containing cationic lipids promotes interaction with the negatively charged cell surface, enhancing cellular uptake through endocytosis.

-

Endosomal Escape: Once inside the cell, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm, a crucial step for therapeutic efficacy.

This compound: A Profile

This compound is a synthetic, permanently cationic phospholipid. Its structure consists of a phosphocholine (B91661) headgroup with an ethyl modification, conferring a permanent positive charge, and two 12-carbon lauroyl acyl chains. This specific molecular structure imparts several key properties relevant to LNP formulation:

-

Permanent Cationic Charge: Unlike ionizable lipids that are pH-sensitive, 12:0 EPC maintains a positive charge regardless of the physiological environment. This property can influence the overall surface charge of the LNP and its interaction with biological membranes.

-

Biodegradability and Low Toxicity: Composed of metabolites that can be processed by the body, 12:0 EPC is considered to be biodegradable and to have low toxicity, which are critical attributes for therapeutic applications[1].

-

Influence on Organ Tropism: The inclusion of permanently cationic lipids like 12:0 EPC has been shown to influence the biodistribution of LNPs, with a tendency for accumulation in the lungs.

Quantitative Data on LNP Formulations Incorporating EPC Lipids

The following tables summarize quantitative data from studies investigating the impact of EPC lipids, including 12:0 EPC, on the physicochemical properties and in vivo performance of LNPs.

Table 1: Physicochemical Characterization of LNPs with Different EPC Lipids

| LNP Formulation | Molar Ratio (Ionizable Lipid:DSPC:Cholesterol:PEG-lipid:EPC) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | RNA Encapsulation Efficiency (%) |

| mDLNP (Control) | 50:10:38.5:1.5:0 | 120 ± 5 | 0.15 ± 0.02 | -5 ± 2 | 95 ± 2 |

| 12:0 EPC LNP | 20:10:28.5:1.5:40 | 135 ± 8 | 0.18 ± 0.03 | +15 ± 3 | 92 ± 4 |

| 14:0 EPC LNP | 20:10:28.5:1.5:40 | 142 ± 7 | 0.17 ± 0.02 | +18 ± 4 | 93 ± 3 |

| 16:0 EPC LNP | 20:10:28.5:1.5:40 | 148 ± 9 | 0.19 ± 0.04 | +20 ± 3 | 91 ± 5 |

| 18:0 EPC LNP | 20:10:28.5:1.5:40 | 151 ± 10 | 0.20 ± 0.03 | +22 ± 4 | 90 ± 4 |

| 18:1 EPC LNP | 20:10:28.5:1.5:40 | 145 ± 8 | 0.18 ± 0.02 | +19 ± 3 | 92 ± 3 |

Data adapted from supplementary materials of a study on selective organ targeting LNPs.

Table 2: In Vivo mRNA Delivery to the Lungs by LNPs with Different EPC Lipids

| LNP Formulation | Total Luminescent Flux in Lungs (photons/second) | Lung Selectivity (%) |

| mDLNP (Control) | Low | ~5 |

| 12:0 EPC LNP | High | 40 |

| 14:0 EPC LNP | Moderate | ~60 |

| 16:0 EPC LNP | Low | ~70 |

| 18:0 EPC LNP | High | 83 |

| 18:1 EPC LNP | Moderate | ~72 |

Data represents a summary of findings from a study investigating lung-specific mRNA delivery. "High", "Moderate", and "Low" are relative terms based on the study's results.

Table 3: Exemplary LNP Formulations for Aerosolized Delivery from Patent Literature

| Formulation Component | Formulation A (Molar %) | Formulation B (Molar %) |

| Dendrimeric Lipid (e.g., 4A3-SC7) | 10-30 | 15 |

| Ionizable Lipid (e.g., DODAP) | 5-40 | 15 |

| 14:0 EPC (analogue of 12:0 EPC) | 5-25 | 12 |

| Phospholipid (e.g., DOPE) | 10-30 | 22 |

| Cholesterol | 30-50 | 32 |

| PEG-lipid (e.g., DMG-PEG) | 0.5-10 | 3 |

These formulations are examples and the optimal molar ratios would need to be determined experimentally for a specific application.

Experimental Protocols

Formulation of 12:0 EPC-Containing LNPs via Microfluidic Mixing

This protocol describes a general method for formulating LNPs containing this compound using a microfluidic mixing device.

Materials:

-

Ionizable cationic lipid (e.g., DLin-MC3-DMA)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

-

mRNA (or other nucleic acid)

-

Ethanol (B145695) (200 proof, RNase-free)

-

Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (10 kDa MWCO)

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, DMG-PEG 2000, and this compound in ethanol at appropriate concentrations (e.g., 10-25 mg/mL).

-

-

Preparation of the Lipid Mixture (Organic Phase):

-

In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 20:10:28.5:1.5:40 of ionizable lipid:DSPC:cholesterol:PEG-lipid:12:0 EPC).

-

Vortex briefly to ensure a homogenous mixture.

-

-

Preparation of the Nucleic Acid Solution (Aqueous Phase):

-

Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture into the organic phase inlet syringe and the mRNA solution into the aqueous phase inlet syringe.

-

Set the flow rate ratio (aqueous:organic) typically to 3:1 and the total flow rate as recommended for the specific device and desired particle size.

-

Initiate the mixing process to generate the LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the LNP suspension.

-

Transfer the LNP suspension to a pre-wetted dialysis cassette.

-

Perform dialysis against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove ethanol and raise the pH.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Characterization of LNPs

Particle Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP suspension in PBS (pH 7.4) and measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

Zeta Potential:

-

Method: Laser Doppler Electrophoresis.

-

Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the surface charge using a suitable instrument.

Nucleic Acid Encapsulation Efficiency:

-

Method: RiboGreen Assay (for RNA).

-

Procedure:

-

Prepare two sets of LNP samples diluted in TE buffer.

-

To one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated RNA (total RNA).

-

The other set remains untreated to measure the amount of free (unencapsulated) RNA.

-

Add the RiboGreen reagent to both sets and measure the fluorescence.

-

Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

-

Visualizing Key Processes and Workflows

Proposed Mechanism of LNP-mediated mRNA Delivery

The following diagram illustrates the proposed pathway of an LNP containing this compound delivering its mRNA payload into a target cell.

Caption: Proposed mechanism of LNP-mediated mRNA delivery.

Experimental Workflow for LNP Formulation and Characterization

This diagram outlines the key steps in the development and analysis of LNPs containing this compound.

Caption: Experimental workflow for LNP formulation and analysis.

Conclusion

This compound is a valuable component in the lipid nanoparticle formulation toolkit, particularly for applications requiring a permanent positive charge and for targeting specific tissues such as the lungs. Its biodegradability and low toxicity profile make it an attractive candidate for therapeutic applications. The rational inclusion of 12:0 EPC in LNP formulations, guided by a thorough understanding of its impact on physicochemical properties and in vivo behavior, will continue to be a key strategy in the development of next-generation nucleic acid delivery systems. Further research is warranted to fully elucidate the specific molecular interactions and signaling pathways influenced by LNPs containing this compound to further optimize their therapeutic potential.

References

12:0 EPC Chloride as a Cationic Lipid for mRNA Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12:0 EPC chloride (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride), a cationic lipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. This document delves into its synthesis, formulation into LNPs, experimental applications, and performance data, with a focus on its role in targeted mRNA delivery.

Introduction to this compound

This compound is a synthetic, permanently cationic phospholipid.[1][2] Its structure comprises a glycerol (B35011) backbone, two lauroyl (12:0) fatty acid chains at the sn-1 and sn-2 positions, and an ethylphosphocholine head group, which carries a permanent positive charge.[1][2] This positive charge is crucial for its function in mRNA delivery, as it facilitates the encapsulation of negatively charged mRNA molecules and interaction with negatively charged cell membranes, promoting cellular uptake.[3]

The use of cationic lipids like 12:0 EPC is a key strategy in the development of non-viral vectors for gene therapies and vaccines.[4] These lipids are integral components of LNPs, which protect the mRNA from degradation and facilitate its delivery into target cells.[5][6]

Synthesis of this compound